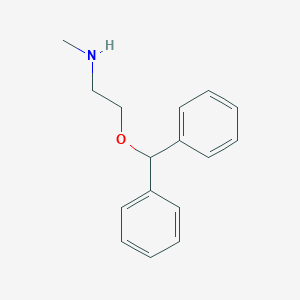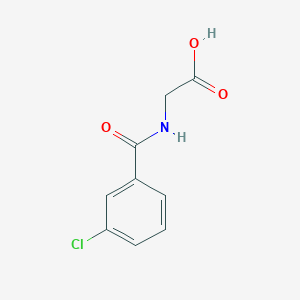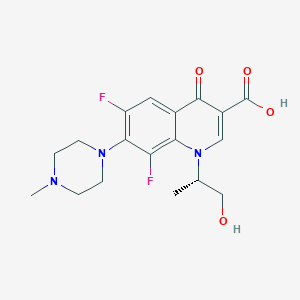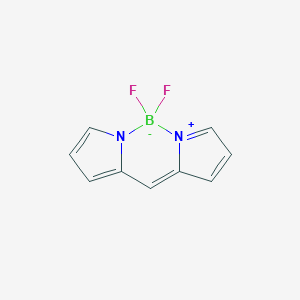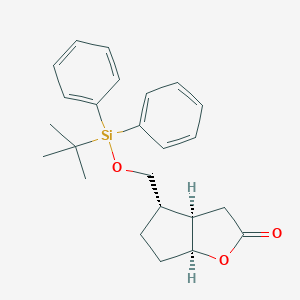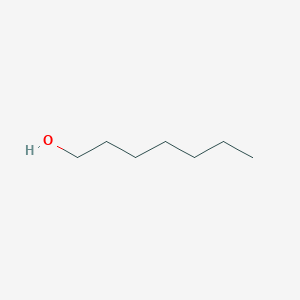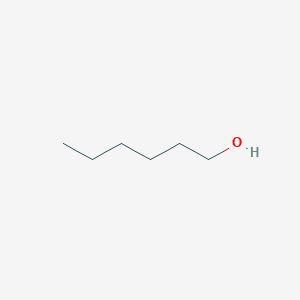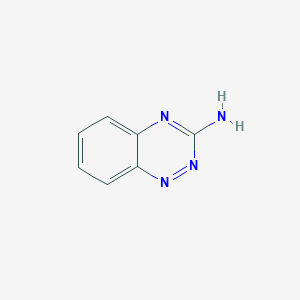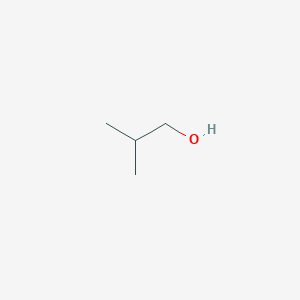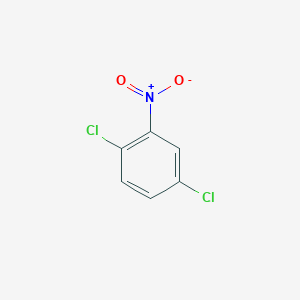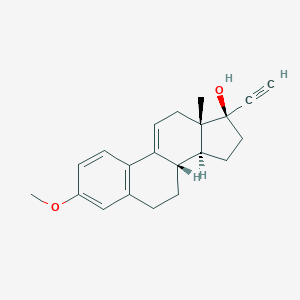
9(11)-Dehydromestranol
描述
9(11)-Dehydromestranol: is a synthetic steroidal compound that belongs to the class of estrogens. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its steroid nucleus, which distinguishes it from other estrogenic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol typically involves the chemical modification of estradiol or other related steroidal precursors. One common method includes the dehydrogenation of mestranol, a synthetic estrogen, using reagents such as selenium dioxide (SeO2) or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the double bond between the 9th and 11th carbon atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions: 9(11)-Dehydromestranol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond back to a single bond, yielding mestranol or other related compounds. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups in the steroid nucleus can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Mestranol, other reduced derivatives
Substitution: Esters, ethers
科学研究应用
Chemistry: In chemistry, 9(11)-Dehydromestranol is used as a reference compound for studying the structure-activity relationships of estrogens. It serves as a model compound for developing new synthetic routes and understanding the reactivity of steroidal compounds.
Biology: In biological research, this compound is utilized to investigate the estrogenic activity of synthetic steroids. It helps in studying the binding affinity to estrogen receptors and the subsequent biological effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. Its unique structure may offer advantages in terms of selectivity and efficacy compared to other estrogens.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other steroidal drugs. Its chemical properties make it a valuable starting material for producing various estrogenic compounds.
作用机制
The mechanism of action of 9(11)-Dehydromestranol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to the ERs, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, resulting in various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions.
Molecular Targets and Pathways:
Estrogen Receptors (ERα and ERβ): Primary targets for binding and activation.
Gene Transcription: Activation of estrogen-responsive genes.
Cell Signaling Pathways: Involvement in pathways regulating cell growth and differentiation.
相似化合物的比较
Estradiol: A naturally occurring estrogen with a similar structure but lacking the double bond between the 9th and 11th carbon atoms.
Mestranol: A synthetic estrogen precursor used in the synthesis of 9(11)-Dehydromestranol.
Ethinylestradiol: Another synthetic estrogen commonly used in oral contraceptives.
Uniqueness: this compound is unique due to the presence of the double bond between the 9th and 11th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to estrogen receptors and its overall estrogenic activity, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXJUYLYKYITPG-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


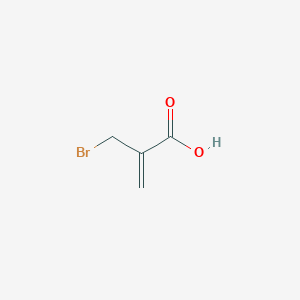
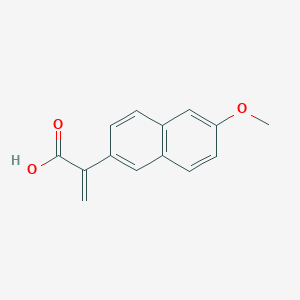
![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)
